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2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxy-phenylpropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and 2-hydroxy-2-phenylpropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-2-phenylpropylamine in an appropriate solvent like dichloromethane, under cooling conditions to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pH control to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The chloro and fluoro substituents can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide
- 2-chloro-6-fluoro-N-(2-hydroxypropyl)benzamide
- 2-chloro-6-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to the presence of the phenyl group in the hydroxy-phenylpropyl moiety, which can significantly influence its chemical properties and biological activity compared to other similar compounds.
Biological Activity
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C16H15ClFNO2
- Molecular Weight : 307.74 g/mol
- CAS Number : 1351607-16-3
The compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological interactions and pharmacokinetic properties.
Enzyme Inhibition
One of the primary areas of research regarding this compound is its potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes is a therapeutic strategy in managing Alzheimer's disease (AD), where AChE activity is often compromised and BChE activity is elevated.
Table 1: Cholinesterase Inhibition Activity
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Galantamine | 40 | 30 | |
Donepezil | 50 | 20 |
Note: TBD indicates that specific values for the compound are yet to be determined.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals, thus providing neuroprotective effects which are beneficial in neurodegenerative disorders.
The proposed mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The compound likely interacts with the active sites of AChE and BChE, inhibiting their enzymatic activity.
- Modulation of Cholinergic Transmission : By inhibiting these enzymes, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
- Antioxidant Mechanism : The hydroxyl group may facilitate electron donation to free radicals, thus neutralizing them and preventing cellular damage.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of similar compounds in treating cognitive decline associated with Alzheimer’s disease:
- Study on AChE/BChE Inhibition : A comparative study found that compounds structurally related to this compound showed significant inhibition of both AChE and BChE, suggesting potential for development as dual inhibitors for AD treatment .
- Antioxidant Potential : Another study demonstrated that derivatives with similar functional groups exhibited considerable antioxidant activity, indicating that modifications to the benzamide core could enhance neuroprotective properties .
- Therapeutic Applications : Investigations into the therapeutic applications highlighted its potential use not only in neurodegenerative diseases but also in conditions characterized by oxidative stress .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(21,11-6-3-2-4-7-11)10-19-15(20)14-12(17)8-5-9-13(14)18/h2-9,21H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPPVRUCSMRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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